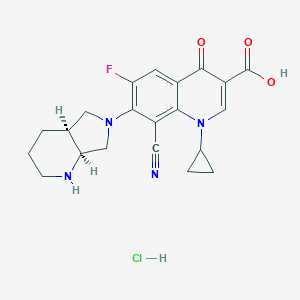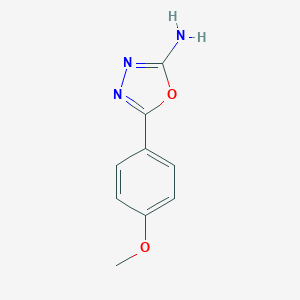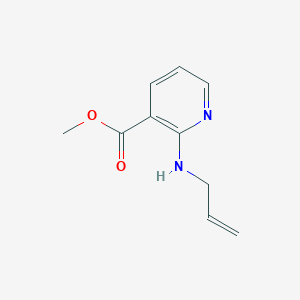
1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol)
Overview
Description
“1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol)” (CAS# 141977-66-4) is a fluorinated aliphatic alcohol . It is capable of forming alcohol/calcium fluoride nanocomposites with high thermal stability .
Molecular Structure Analysis
The molecular formula of this compound is C15H3F29O5 . The InChI code is 1S/C15H3F29O5/c16-2(1-45,7(22,23)24)46-13(39,40)4(19,9(28,29)30)48-15(43,44)6(21,11(34,35)36)49-14(41,42)5(20,10(31,32)33)47-12(37,38)3(17,18)8(25,26)27/h45H,1H2 . The molecular weight is 814.13 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 814.14 . It should be stored at a temperature of 28°C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of zinc and metal-free phthalocyanines, which were characterized using various analytical techniques. These phthalocyanines, with their unique properties, are essential in the field of materials science (Gürol, Gümüş, Musluoǧlu, Arslan, & Ahsen, 2013).
Polymer Chemistry
- It has been implicated in the synthesis of novel perfluorinated monomers, contributing to the development of new polymers with advanced thermal stability and potential applications in various industries (Murotani, Saito, Sawaguchi, Yamamoto, Nakajima, Miyajima, & Okazoe, 2007).
Nanocomposite Formation
- The compound has been involved in reactions leading to the formation of fluorinated alcohol/calcium fluoride nanocomposites, which exhibit unique thermal stability and potential for surface modification applications (Saito, Yamazaki, Tsushima, Sato, & Sawada, 2016).
Quantum Dot Surface Modification
- It plays a role in modifying the surface of quantum dots, influencing their redox activity and offering potential applications in sensing and as robust emitters (Weinberg, He, & Weiss, 2016).
Ligand and Coordination Chemistry
- The compound is also significant in the study of ligand properties and coordination chemistry, as seen in the complex formation with cobalt(II) and its unique dynamic properties in solution (Bertini, Messori, Golub, Cohen, & Meyerstein, 1995).
Solubilization in Supercritical CO2
- Its derivatives have been used in the study of phase behavior and solubilization of ionic dyes in microemulsion systems within supercritical CO2, highlighting its potential in dye processing and extraction technologies (Sawada, Jun, & Ueda, 2004).
Microemulsion Stabilization
- The compound contributes to the stabilization of reverse water-in-fluorocarbon microemulsions, which are significant in the development of novel fluorinated microemulsions with potential applications in various industries (Debbabi, Guittard, Eastoe, Rogers, & Géribaldi, 2009).
Mechanism of Action
Target of Action
The primary targets of the compound 1H,1H-Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol) are currently unknown. This compound is a fluorinated aliphatic alcohol
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular level .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H3F29O5/c16-2(1-45,7(22,23)24)46-13(39,40)4(19,9(28,29)30)48-15(43,44)6(21,11(34,35)36)49-14(41,42)5(20,10(31,32)33)47-12(37,38)3(17,18)8(25,26)27/h45H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMIXYNBVNTPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F29O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591422 | |
| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141977-66-4 | |
| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



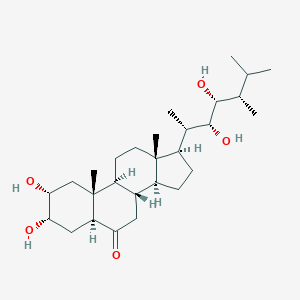
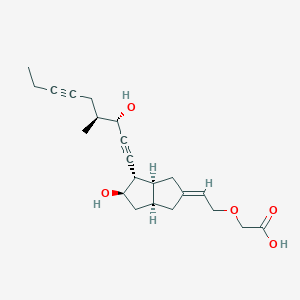
![[5'-13C]thymidine](/img/structure/B119643.png)


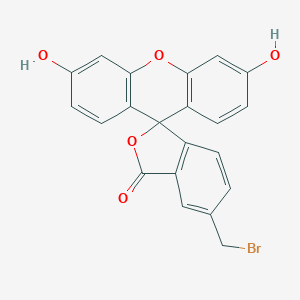
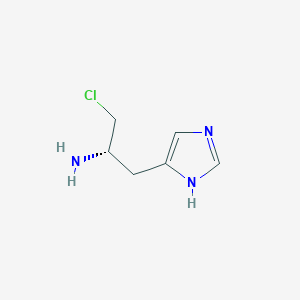
acetic acid](/img/structure/B119659.png)


